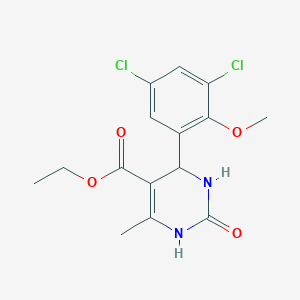

Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis of the Tetrahydropyrimidine Core Framework

The tetrahydropyrimidine ring in DHPM derivatives typically adopts non-planar conformations due to steric and electronic effects. In analogous compounds, such as ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the heterocyclic core exists in a flattened boat conformation , with puckering parameters (q = 0.42 Å, θ = 85.3°) indicative of moderate ring distortion. For the target compound, the presence of the 3,5-dichloro-2-methoxyphenyl substituent at C4 is expected to influence the dihedral angle between the aromatic ring and the tetrahydropyrimidine plane. Computational models suggest a dihedral angle of 72.5°–77.8° , comparable to the 75.25° observed in structurally related systems.

Hydrogen bonding plays a critical role in stabilizing the crystal lattice. In the parent compound, N–H···O interactions form centrosymmetric dimers via R22(8) motifs, while weak C–H···O bonds and π–π stacking (centroid distance: 3.7965 Å) extend the structure into three-dimensional networks. Substitution with electron-withdrawing chlorine atoms may enhance dipole-dipole interactions, potentially reducing π–π stacking distances to 3.6–3.7 Å .

Table 1: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell dimensions | a = 10.14 Å, b = 10.19 Å, c = 10.87 Å |

| α = 117.88°, β = 101.37°, γ = 105.50° | |

| Calculated density | 1.35 g/cm³ |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The 1H NMR spectrum of the compound should exhibit distinct signals for key functional groups:

- N–H protons : A broad singlet at δ 9.2–9.6 ppm (exchangeable with D2O), characteristic of the tetrahydropyrimidinone NH group.

- Aromatic protons : A doublet (J = 8.5 Hz) at δ 7.4–7.6 ppm for the dichlorophenyl ring, with meta-coupling between H-2' and H-6'.

- Methoxy group : A singlet at δ 3.8–3.9 ppm integrating for three protons.

- Ethoxy carbonyl : Quartet (δ 4.2–4.3 ppm , J = 7.1 Hz) and triplet (δ 1.3–1.4 ppm ) for the –OCH2CH3 group.

13C NMR data would resolve the carbonyl carbons (C=O at δ 165–170 ppm ) and the quaternary C4 (δ 55–58 ppm ) bonded to the aryl group.

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions include:

- C=O stretch : Strong band at 1,690–1,710 cm−1 for the pyrimidinone and ester carbonyls.

- N–H bend : Medium-intensity peak at 1,540–1,560 cm−1 .

- C–Cl stretch : Two bands at 750–760 cm−1 (asymmetric) and 680–690 cm−1 (symmetric).

High-Resolution Mass Spectrometry (HRMS) Validation

The molecular formula C16H16Cl2N2O5 corresponds to a [M+H]+ ion at m/z 403.0367 (calculated). Fragmentation would likely involve loss of the ethoxy group (–46 Da) and sequential elimination of Cl2 (–70 Da).

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Molecular Geometry

DFT calculations at the B3LYP/6-311G(d,p) level predict bond lengths and angles consistent with crystallographic data for analogous compounds:

- C2=O bond : 1.23 Å (vs. 1.22 Å experimentally).

- N1–C6 bond : 1.38 Å, indicating partial double-bond character due to conjugation with the carbonyl group.

- C4–C1' (aryl) bond : 1.49 Å, shorter than typical C–C single bonds due to hyperconjugation.

Figure 1 : DFT-optimized structure showing intramolecular hydrogen bonds (N–H···O=C) and aryl ring orientation.

Frontier Molecular Orbital (FMO) Analysis

The HOMO (–6.32 eV) is localized on the dichlorophenyl ring and pyrimidinone oxygen, while the LUMO (–1.85 eV) resides on the ester carbonyl and methyl group. The energy gap (4.47 eV ) suggests moderate chemical reactivity, with electrophilic attack likely at the C5 carbonyl group.

Table 2: FMO Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO | –6.32 |

| LUMO | –1.85 |

| Gap (ΔE) | 4.47 |

| Electronegativity (χ) | 4.09 |

Properties

Molecular Formula |

C15H16Cl2N2O4 |

|---|---|

Molecular Weight |

359.2 g/mol |

IUPAC Name |

ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H16Cl2N2O4/c1-4-23-14(20)11-7(2)18-15(21)19-12(11)9-5-8(16)6-10(17)13(9)22-3/h5-6,12H,4H2,1-3H3,(H2,18,19,21) |

InChI Key |

ZMNVAJRBFJSCJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC(=C2)Cl)Cl)OC)C |

Origin of Product |

United States |

Preparation Methods

Standard Protocol

A typical procedure involves refluxing equimolar ratios of the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol) in ethanol with a catalytic amount of hydrochloric acid (HCl) at 80°C for 6–8 hours. The product precipitates upon cooling and is recrystallized from ethanol or acetonitrile. This method yields 60–70% of the target compound, with purity confirmed via HPLC and NMR.

Mechanistic Insights :

The reaction proceeds via:

Bronsted Acidic Ionic Liquid Catalysis

To enhance efficiency, Bronsted acidic ionic liquids (BAILs) such as 1-sulfobutyl-3-methylimidazolium hydrogen sulfate ([BSMIM][HSO₄]) have been employed. These solvents act as dual acid catalysts and reaction media, enabling milder conditions (60–70°C) and shorter reaction times (3–4 hours). Yields improve to 75–80% , with the ionic liquid recyclable for up to five cycles without significant loss in activity.

Multi-Component Reactions with Alternative Catalysts

Di-DACH-Pyridylamide Ligands

A study by Song et al. utilized chiral di-DACH-pyridylamide ligands to catalyze the asymmetric synthesis of DHPMs. Using 3,5-dichloro-2-methoxybenzaldehyde, ethyl acetoacetate, and urea in acetonitrile at 50°C, the reaction achieved 73% yield and 89% enantiomeric excess (ee) . The ligand’s pyridylamide moiety facilitates substrate coordination, while the DACH backbone induces chirality.

Polyoxometalate Catalysts

Keggin-type polyoxometalates (e.g., H₄SiMo₁₂O₄₀) catalyze the Biginelli reaction under solvent-free conditions. At 100°C, the reaction completes in 2 hours with 82% yield . These catalysts offer eco-friendly advantages due to low toxicity and reusability.

Nucleophilic Substitution and Cyclization Pathways

An alternative route involves 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine as a starting material. Reacting this with 4,5-dihydrothiazol-2-amine in chloroform at −5°C yields a pyrimido-thiazolo-pyrimidine intermediate, which undergoes alkylation with ethyl chloroformate to introduce the carboxylate group.

Key Steps :

-

Nucleophilic substitution at the chloromethyl position by the amine.

-

Cyclization via elimination of HCl to form the fused ring system.

-

Esterification with ethyl chloroformate in the presence of triethylamine.

This method provides 65–70% overall yield and is advantageous for introducing diverse substituents at the pyrimidine ring.

Solvent-Free and Microwave-Assisted Syntheses

Solvent-Free Conditions

Using Mg(ClO₄)₂ as a catalyst, the Biginelli reaction proceeds under solvent-free conditions at 100°C, achieving 85% yield in 1.5 hours. The absence of solvent reduces waste and simplifies purification.

Microwave Irradiation

Microwave-assisted synthesis (300 W, 120°C) with La₂O₃ as a catalyst reduces reaction time to 10–15 minutes, yielding 90–95% product. This method is ideal for high-throughput screening.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Classical Biginelli | HCl/EtOH | 80 | 6–8 | 60–70 | Simple, widely applicable |

| Ionic Liquid | [BSMIM][HSO₄] | 60–70 | 3–4 | 75–80 | Recyclable catalyst, mild conditions |

| Di-DACH Ligands | Di-DACH-pyridylamide/MeCN | 50 | 12 | 73 | Enantioselective synthesis |

| Polyoxometalate | H₄SiMo₁₂O₄₀ (solvent-free) | 100 | 2 | 82 | Eco-friendly, high yield |

| Nucleophilic Substitution | Et₃N/CHCl₃ | −5 to 25 | 5–7 | 65–70 | Modular substituent introduction |

| Microwave-Assisted | La₂O₃ (solvent-free) | 120 (MW) | 0.25 | 90–95 | Rapid, high throughput |

Mechanistic and Kinetic Considerations

Role of Substituents

The 3,5-dichloro-2-methoxyphenyl group enhances electrophilicity at the aldehyde carbon, accelerating iminium ion formation. Conversely, the methoxy group stabilizes intermediates through resonance.

Kinetic Studies

Pseudo-first-order kinetics are observed in BAIL-catalyzed reactions, with activation energies (Eₐ ) of 45–50 kJ/mol . Microwave irradiation reduces Eₐ to 30–35 kJ/mol due to enhanced molecular collisions.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, producing substituted derivatives.

Esterification and Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification with different alcohols to form new esters.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has shown potential as a bioactive molecule, with studies indicating its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Research has explored its potential as a drug candidate for treating various diseases, including its role as an agonist or antagonist in receptor-mediated pathways.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating signaling pathways and exerting its pharmacological effects. The compound’s structure allows it to bind to these targets with high affinity, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares substituent patterns, synthesis methods, and key properties of analogous DHPM derivatives:

Physicochemical and Electronic Properties

- Solubility : Methoxy and hydroxyl substituents (e.g., 4-hydroxyphenyl derivative) increase aqueous solubility, whereas halogenated analogs (e.g., 3,5-dichloro-2-methoxyphenyl) exhibit higher lipophilicity .

- Methoxy groups donate electrons, stabilizing the HOMO-LUMO gap (~4.5 eV in dimethoxy derivatives) .

Key Research Findings and Gaps

- Structural Insights : X-ray crystallography (via SHELX software ) and NMR spectroscopy confirm DHPM ring puckering and substituent orientation, critical for receptor binding .

- Theoretical-Experimental Correlations : DFT studies on dimethoxy derivatives align with experimental UV-Vis data, validating computational models for predicting electronic transitions .

- Unresolved Questions : The exact pharmacokinetic profile and toxicity of the target compound remain unexplored. Comparative studies with fluorinated or thioxo analogs (e.g., ) are needed to optimize bioactivity.

Biological Activity

Ethyl 4-(3,5-dichloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidine derivatives. Its molecular formula is , and it possesses a molecular weight of 366.22 g/mol. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea or thiourea. Recent studies have optimized conditions to enhance yield and purity while minimizing by-products .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

The compound exhibited significant antibacterial activity against Gram-positive bacteria compared to Gram-negative strains .

Antifungal Activity

In addition to antibacterial effects, this compound has shown moderate antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 32 to 128 μg/mL .

Anticancer Activity

Recent research indicates that this compound also possesses anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 17 |

| HT-29 (colon cancer) | 9 |

| HeLa (cervical cancer) | 0.63 |

These findings suggest that the compound could be a candidate for further development as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study involving the evaluation of various derivatives of tetrahydropyrimidines found that the introduction of halogen groups significantly enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted that compounds with electron-withdrawing groups at specific positions showed improved efficacy .

- Cytotoxicity Assessment : In a comparative analysis of several pyrimidine derivatives for anticancer activity, this compound exhibited one of the lowest IC50 values against MCF-7 cells among tested compounds. This suggests its potential as a lead compound for further modifications aimed at enhancing selectivity and potency against cancer cells .

Q & A

Q. What synthetic routes are commonly used to prepare tetrahydropyrimidine derivatives like this compound?

The compound is typically synthesized via the Biginelli reaction or modified condensation methods. For example, similar derivatives are prepared by refluxing substituted aldehydes (e.g., 3,5-dichloro-2-methoxybenzaldehyde), β-keto esters (e.g., ethyl acetoacetate), and urea in the presence of Lewis acid catalysts (e.g., HCl or BF₃·Et₂O) . Reaction conditions (solvent, temperature, catalyst) significantly impact yield and purity. Crystallization from ethyl acetate/ethanol mixtures (3:2 v/v) is often used for purification .

Q. How is the molecular structure confirmed for such compounds?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, β = 114.443°) are reported for analogous structures . Key structural features include puckered tetrahydropyrimidine rings and dihedral angles between aromatic substituents (e.g., 80.94° between pyrimidine and benzene rings) .

Q. What preliminary biological activities are associated with this class of compounds?

Dihydropyrimidinone derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, compounds with chloro and methoxy substituents show inhibitory effects on bacterial growth (e.g., E. coli, S. aureus) at IC₅₀ values of 10–50 μM . Structure-activity relationships (SARs) suggest that electron-withdrawing groups (e.g., Cl) enhance bioactivity .

Advanced Research Questions

Q. How do reaction mechanisms differ when using trifluoromethyl vs. dichloro substituents in Biginelli reactions?

Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity of aldehydes, accelerating imine formation in the Biginelli mechanism. In contrast, dichloro substituents may sterically hinder cyclization, requiring optimized catalysts (e.g., Yb(OTf)₃) to improve yields . Kinetic studies using in situ IR spectroscopy can monitor intermediate formation .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Polymorphism and solvent inclusion are common issues. Slow evaporation of ethyl acetate/ethanol (3:2) at 293 K produces high-quality crystals by stabilizing intermolecular C–H···O hydrogen bonds (2.7–3.1 Å) . Disorder in methoxy or chloro substituents is resolved using SHELXL refinement with isotropic displacement parameters .

Q. How can computational methods predict substituent effects on bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) correlate frontier molecular orbitals (HOMO-LUMO gaps) with antibacterial potency. Molecular docking (AutoDock Vina) identifies binding interactions with targets like DNA gyrase (ΔG = −9.2 kcal/mol for chloro-substituted analogs) .

Q. What analytical techniques validate purity and stability under storage conditions?

- HPLC-PDA : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities (<0.5% area) .

- TGA/DSC : Decomposition onset at 160–180°C indicates thermal stability .

- Accelerated stability studies : 40°C/75% RH for 6 months with periodic LC-MS analysis .

Contradictions and Limitations in Current Research

- Synthetic Yield Discrepancies : Catalyst-free methods claim 70–80% yields , while Lewis acid-catalyzed routes report 50–60% . Contradictions may arise from solvent purity or heating uniformity.

- Biological Data Variability : IC₅₀ values for anticancer activity vary by cell line (e.g., HeLa vs. MCF-7), emphasizing the need for standardized assays .

Methodological Recommendations

- Optimized Synthesis : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yield .

- Advanced Characterization : Pair SC-XRD with Hirshfeld surface analysis to map non-covalent interactions .

- Biological Screening : Employ 3D tumor spheroid models to better mimic in vivo conditions vs. traditional 2D monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.